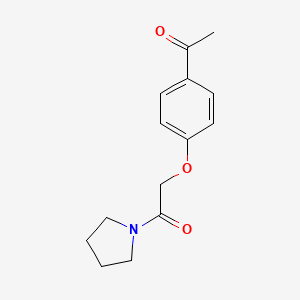

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Vue d'ensemble

Description

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-, also known as PCC acetophenone, is a chemical compound used in a variety of scientific fields and industries. It is a metabolite involved in multiple interactions with various organisms .

Synthesis Analysis

Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone, one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .Molecular Structure Analysis

The molecular formula of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is C14H17NO3 and it has a molecular weight of 247.29 g/mol.Chemical Reactions Analysis

Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . It has been applied in the structure of different types of heterocyclic frameworks .Physical And Chemical Properties Analysis

Acetophenone is a colorless liquid at temperatures higher than room temperature and a solid at lower temperatures . The molecular weight of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is 247.29 g/mol.Applications De Recherche Scientifique

Microwave-Assisted Organic Synthesis

Acetophenone derivatives, including 4’-pyrrolidinylcarbonylmethoxy-acetophenone, have been utilized in microwave-assisted organic synthesis. This method involves condensation reactions with aldehydes catalyzed by boric acid under solvent-free conditions . The process is valued for its simplicity, health safety, and environmental friendliness due to the absence of toxic catalysts and solvents.

Pharmacological Activities

Natural-derived acetophenones exhibit a range of pharmacological activities. They have been found in various plant families and fungi, existing in both free and glycoside forms . These compounds, including the 4’-pyrrolidinylcarbonylmethoxy derivative, have demonstrated cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities, making them significant in drug discovery and development .

Pesticide Development

The ability of acetophenone-rich plants to repel pests and insects has led to the exploration of acetophenone derivatives as potential eco-friendly pesticides . With the increasing need for sustainable agricultural practices, these compounds offer an alternative to chemical pesticides, contributing to the protection of crops from pest attacks.

Drug Precursor Applications

Acetophenone derivatives serve as important precursors in drug production. Compounds like apocynin and paeonol, which exhibit anti-inflammatory properties without negative side effects, are derived from acetophenone and have been used in traditional medicine for centuries . Their therapeutic properties are leveraged in synthesizing modern pharmaceuticals.

Food and Fragrance Industry

Due to their pleasant orange blossom flavor, acetophenone derivatives are used in the food industry as flavoring agents . They are also employed in the fragrance industry, contributing to the scent profiles of detergents, soaps, and perfumes.

Catalysis in Chemical Reactions

Acetophenone derivatives act as catalysts in various chemical reactions. They can function as Lewis acids or activators of functional groups, facilitating reactions such as esterification, amide formation, and Friedel-Crafts alkylation . This versatility makes them valuable in synthetic organic chemistry.

Synthesis of Indolizine Compounds

A novel approach involves the synthesis of indolizine compounds via a Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin . This method, which forms C–N and C–C bonds, produces new indolizine compounds with high stereoselectivity and excellent functional group tolerance.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi . These fungi can cause significant losses to agricultural productions .

Mode of Action

The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the cell membrane, which is crucial for the survival and growth of fungi .

Result of Action

The primary result of the action of “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-” is the inhibition of the growth of plant pathogenic fungi, leading to their death . This makes the compound a potential candidate for the development of new pesticides .

Propriétés

IUPAC Name |

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYBRCVBOHZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194829 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

CAS RN |

42018-32-6 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.